N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE HYDROCHLORIDE
Description
N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE HYDROCHLORIDE is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-4-piperidin-1-ylsulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31ClN4O3S2.ClH/c1-3-28(4-2)17-18-30(25-27-23-21(26)9-8-10-22(23)34-25)24(31)19-11-13-20(14-12-19)35(32,33)29-15-6-5-7-16-29;/h8-14H,3-7,15-18H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIFNFCTQFVBNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32Cl2N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE HYDROCHLORIDE typically involves multiple steps, including the formation of the benzothiazole ring, chlorination, and subsequent functionalization with various substituents. Common reagents used in these reactions include thionyl chloride, diethylamine, and piperidine.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting or activating specific pathways. The exact mechanism would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole structures.
Sulfonyl Benzamides: Compounds with sulfonyl and benzamide groups.
Uniqueness
N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE HYDROCHLORIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
N-(4-Chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-4-(piperidine-1-sulfonyl)benzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's structure includes a benzothiazole moiety, diethylamino ethyl group, and a piperidine sulfonamide, which are known to contribute to various biological activities. The IUPAC name reflects its complex structure:
- IUPAC Name : this compound
Antibacterial Activity
Research has demonstrated that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, studies have shown that derivatives containing the benzothiazole and piperidine moieties possess moderate to strong activity against various bacterial strains.
| Compound | Activity Against | Reference |
|---|---|---|
| Compound A | Salmonella typhi | |
| Compound B | Bacillus subtilis | |
| Compound C | Escherichia coli |
The antibacterial mechanism is often attributed to the inhibition of bacterial enzymes or disruption of cell wall synthesis.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes play crucial roles in neurotransmission and metabolic processes, respectively.
| Enzyme | Inhibition Activity | Reference |
|---|---|---|
| Acetylcholinesterase (AChE) | Strong Inhibition | |
| Urease | Moderate Inhibition |
Inhibitory activity against AChE suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
Anticancer Potential
Compounds containing the benzothiazole and piperidine structures have been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways.
Case Studies
- Study on Anticancer Activity : A study evaluated the anticancer effects of a related compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value of 5 µM, suggesting potent anticancer activity ( ).
- Zebrafish Embryo Toxicity Assessment : The toxicity of the compound was assessed using zebrafish embryos as a model organism. The results showed that concentrations above 20 µM led to developmental abnormalities, indicating potential toxicity ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
